Ticlopidine Hydrochloride

Adverse Drug Reactions Hematotoxicity Clinical Safety

Sourced for mechanistic research, not generic antiplatelet studies. This is the first-generation thienopyridine required as an irreplaceable template for benchmarking P2Y12 pharmacophores. Its potent, well-characterized CYP2C19 inhibition makes it the ideal positive control for DDI and pharmacogenomic studies. The unique adverse event signature (neutropenia, TTP) and 11–13 day offset of action demand compound-specific analytical methods and experimental controls that cannot be substituted. Procure to avoid inter-study variability in your receptor-binding, metabolism, or toxicity models.

Molecular Formula C14H15Cl2NS
Molecular Weight 300.2 g/mol
CAS No. 53885-35-1
Cat. No. B001044
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTiclopidine Hydrochloride
CAS53885-35-1
Synonyms53 32C
53-32C
5332C
Hydrochloride, Ticlopidine
Ticlid
Ticlodix
Ticlodone
Ticlopidine
Ticlopidine Hydrochloride
Molecular FormulaC14H15Cl2NS
Molecular Weight300.2 g/mol
Structural Identifiers
SMILESC1CN(CC2=C1SC=C2)CC3=CC=CC=C3Cl.Cl
InChIInChI=1S/C14H14ClNS.ClH/c15-13-4-2-1-3-11(13)9-16-7-5-14-12(10-16)6-8-17-14;/h1-4,6,8H,5,7,9-10H2;1H
InChIKeyMTKNGOHFNXIVOS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 150 mg / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility2.9 [ug/mL] (The mean of the results at pH 7.4)

Structure & Identifiers


Interactive Chemical Structure Model





Ticlopidine Hydrochloride: Foundational Thienopyridine P2Y12 Inhibitor for Scientific Comparison


Ticlopidine hydrochloride (CAS 53885-35-1) is a first-generation thienopyridine prodrug that irreversibly inhibits the platelet P2Y12 receptor after hepatic bioactivation, serving as the pharmacological template against which subsequent P2Y12 inhibitors (clopidogrel, prasugrel, ticagrelor) are benchmarked in research settings [1]. While its clinical use has been largely supplanted due to safety concerns, it remains a critical reference compound for understanding class-specific mechanisms, CYP2C19-mediated drug interactions, and the evolution of antiplatelet pharmacophore design [2].

Why Ticlopidine Hydrochloride Cannot Be Substituted with Other P2Y12 Inhibitors Without Experimental Validation


Despite sharing the P2Y12 receptor target, ticlopidine hydrochloride exhibits a distinct safety, pharmacokinetic, and drug-drug interaction profile that precludes simple substitution with other thienopyridines or non-thienopyridine P2Y12 antagonists in research and industrial applications [1]. Its potent inhibition of CYP2C19 [2] and unique adverse event signature (neutropenia, TTP) [3] require dedicated analytical methods, stability protocols, and experimental controls that are not interchangeable with those for clopidogrel, prasugrel, or ticagrelor. This compound demands product-specific handling and validation for accurate and reproducible scientific outcomes.

Quantitative Evidence for Selecting Ticlopidine Hydrochloride Over P2Y12 Inhibitor Comparators


Ticlopidine Hydrochloride Exhibits a Distinct and Inferior Safety Profile Compared to Clopidogrel

Ticlopidine hydrochloride is associated with a significantly higher incidence of life-threatening hematological adverse events compared to clopidogrel. Severe neutropenia occurs in >1% of ticlopidine-treated patients [1] and thrombotic thrombocytopenic purpura (TTP) in approximately 0.2% [2]. In the CLASSICS trial, neutropenia and thrombocytopenia were 2-fold higher in the ticlopidine arm than in patients treated with clopidogrel [3].

Adverse Drug Reactions Hematotoxicity Clinical Safety

Ticlopidine Hydrochloride Acts as a Potent CYP2C19 Inhibitor, Unlike Clopidogrel or Prasugrel

Ticlopidine hydrochloride is a potent inhibitor of cytochrome P450 2C19 (CYP2C19), whereas clopidogrel is a substrate and prasugrel's metabolism is largely unaffected by CYP2C19 genetic variants [1]. In a pharmacogenetic study, ticlopidine administration resulted in an 8- to 10-fold increase in the mean AUC ratio of omeprazole (a CYP2C19 substrate) to its metabolite in extensive metabolizers, confirming its strong inhibitory effect [2].

Drug Metabolism CYP2C19 Polymorphism Drug-Drug Interactions

Ticlopidine Hydrochloride Demonstrates Slower Onset and Offset of Antiplatelet Effect Relative to Newer P2Y12 Inhibitors

Ticlopidine hydrochloride exhibits a significantly delayed onset and prolonged offset of antiplatelet activity compared to clopidogrel, prasugrel, and ticagrelor. Time to maximum inhibition of platelet aggregation (IPA) is 3–4 days for ticlopidine, whereas clopidogrel achieves maximum IPA in 4–5 hours, and prasugrel/ticagrelor in 2–4 hours [1]. The offset of action for ticlopidine is 11–13 days, longer than that of clopidogrel (5–7 days) and prasugrel (7–10 days) [1].

Pharmacodynamics Platelet Aggregation Time Course

Ticlopidine Hydrochloride Solid-State Polymorphism Demands Specific Analytical and Formulation Controls

Ticlopidine hydrochloride exists in multiple polymorphic forms, with a newly discovered monoclinic polymorph (space group P2(1)/c) distinct from the previously known triclinic form (space group P-1) [1]. This polymorphism necessitates robust analytical methods to ensure correct identification and quantification, as different crystal phases can impact stability and dissolution. A validated stability-indicating UPLC method has been developed to differentiate ticlopidine hydrochloride from its degradation products under stress conditions (oxidation, hydrolysis, photolysis, heat) with a linearity range of 62.5–375 μg/mL and precision (RSD) of 1.31% [2].

Polymorph Characterization Solid-State Chemistry Analytical Method Validation

Ticlopidine Hydrochloride Exhibits Age-Dependent Pharmacokinetic Variability

The pharmacokinetics of ticlopidine hydrochloride are significantly influenced by patient age. Following a single 250 mg oral dose, the elimination half-life is approximately 7.9 hours in subjects aged 20–43 years versus 12.6 hours in subjects aged 65–76 years [1]. Plasma clearance is also reduced in the elderly (0.56 L/min vs. 1.52 L/min in younger subjects) and in patients with renal impairment (up to 52% reduction in moderate impairment) [1].

Pharmacokinetics Age-Related Changes Clearance

Optimal Research and Industrial Use Cases for Ticlopidine Hydrochloride Based on Differentiated Evidence


Use as a Pharmacological Tool for CYP2C19 Inhibition Studies

Given its potent and well-characterized inhibition of CYP2C19, ticlopidine hydrochloride serves as an ideal positive control or tool compound for in vitro and in vivo studies investigating CYP2C19-mediated drug metabolism, drug-drug interactions, and the impact of genetic polymorphisms on pharmacokinetics [1].

Reference Standard in Analytical Method Development and Validation

The existence of multiple polymorphic forms and the need for stability-indicating assays make ticlopidine hydrochloride a critical reference standard for developing and validating HPLC/UPLC methods in pharmaceutical quality control laboratories. Its unique degradation profile under stress conditions provides a robust challenge for method specificity [2].

Model Compound for Investigating Hematological Toxicity Mechanisms

The well-documented, high incidence of severe neutropenia (>1%) and thrombotic thrombocytopenic purpura (0.2%) associated with ticlopidine use makes it a valuable tool for mechanistic studies into drug-induced hematotoxicity and immune-mediated adverse reactions in appropriate in vitro or ex vivo models [3].

Benchmark for Long-Acting Antiplatelet Research in Preclinical Models

Ticlopidine's extended offset of action (11–13 days) provides a unique model for studying the long-term effects of sustained platelet inhibition and the kinetics of platelet function recovery after drug withdrawal. This is particularly relevant for research involving surgical procedures or bleeding risk assessment in chronic dosing regimens [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ticlopidine Hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.